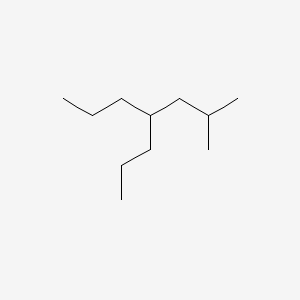

2-Methyl-4-propylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-96-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2-methyl-4-propylheptane |

InChI |

InChI=1S/C11H24/c1-5-7-11(8-6-2)9-10(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

AXOUMHTUGUFOKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of synthetic strategies for the branched alkane 2-methyl-4-propylheptane. Highly branched alkanes are crucial structural motifs in medicinal chemistry and drug development, influencing the lipophilicity, metabolic stability, and overall pharmacological profile of drug candidates. This guide details two plausible laboratory-scale synthetic pathways: the Corey-House synthesis and a Grignard reaction-based approach. For each pathway, a thorough retrosynthetic analysis is presented, followed by detailed experimental protocols and a summary of expected quantitative data. The logical flow and experimental setups are further elucidated through Graphviz diagrams.

Retrosynthetic Analysis and Synthetic Strategy

Two primary disconnection strategies are considered for the synthesis of the target molecule, this compound.

Strategy 1: Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of unsymmetrical alkanes.[1][2] The key step involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4] For this compound, two retrosynthetic disconnections are possible. Disconnection (a) is preferred as it involves the reaction of a less sterically hindered primary alkyl halide with the Gilman reagent, which generally leads to higher yields.[1]

Strategy 2: Grignard Reaction followed by Reduction

This classic approach involves the formation of a new carbon-carbon bond through the nucleophilic addition of a Grignard reagent to a ketone.[5][6] The resulting tertiary alcohol is then deoxygenated to yield the target alkane. The retrosynthetic analysis points to propylmagnesium bromide and 2-methyl-4-heptanone (B1210533) as the key precursors. The ketone itself can be synthesized from isobutyl bromide and butanal.

Detailed Experimental Protocols

The following sections provide detailed procedures for the synthesis of this compound via the two proposed strategies. All manipulations involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Corey-House Synthesis Pathway

This pathway involves the preparation of the necessary alkyl halides, formation of the Gilman reagent, and the final coupling reaction.

Step 1: Preparation of Isobutyl Bromide (1-bromo-2-methylpropane)

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isobutanol (1.0 mol). Cool the flask in an ice-salt bath to -10 °C. Slowly add phosphorus tribromide (0.4 mol) dropwise with stirring, maintaining the temperature below 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 45 minutes.[7][8] After cooling, the crude isobutyl bromide is distilled from the reaction mixture. The distillate is washed with cold concentrated sulfuric acid, water, 10% sodium bicarbonate solution, and finally water. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.[9]

Step 2: Preparation of 4-Bromoheptane

-

Procedure: 4-Bromoheptane can be synthesized from 4-heptanol.[10] To a stirred solution of 4-heptanol (1.0 mol) in a suitable flask, phosphorus tribromide (0.4 mol) is added dropwise at a temperature of -15 to -10 °C.[6][11] The mixture is then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture is then heated to 100 °C for 1 hour. After cooling, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 3: Corey-House Coupling

-

Procedure: To a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, lithium metal (2.2 eq) is added. The mixture is stirred until the lithium is consumed to form isobutyllithium. In a separate flask, copper(I) iodide (0.5 eq) is suspended in anhydrous diethyl ether at -78 °C. The freshly prepared isobutyllithium solution is then transferred via cannula to the CuI suspension to form the lithium di(isobutyl)cuprate (Gilman reagent).[3] To this Gilman reagent, a solution of 4-bromoheptane (1.0 eq) in anhydrous diethyl ether is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.[1][12]

Grignard Reaction and Reduction Pathway

This pathway involves the synthesis of a ketone intermediate, followed by a Grignard addition and subsequent deoxygenation.

Step 1: Synthesis of 2-Methyl-4-heptanone

-

a) Preparation of 2-Methyl-4-heptanol: A Grignard reagent is first prepared from 1-chloro-2-methylpropane (B167039) (isobutyl chloride) and magnesium turnings in anhydrous diethyl ether.[5][6] To this solution, butanal is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is refluxed for an additional 20 minutes. The reaction is then carefully quenched with water, followed by the addition of 5% aqueous HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude 2-methyl-4-heptanol is purified by distillation.[5]

-

b) Oxidation to 2-Methyl-4-heptanone: The purified 2-methyl-4-heptanol is dissolved in acetic acid and cooled in a water bath. An aqueous solution of sodium hypochlorite (B82951) is added dropwise, maintaining the temperature between 15-25 °C.[6] The mixture is stirred for 1.5 hours, after which water is added, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield 2-methyl-4-heptanone, which can be further purified by distillation.[5]

Step 2: Grignard Addition to form 2-Methyl-4-propyl-4-heptanol

-

Procedure: Propylmagnesium bromide is prepared from 1-bromopropane (B46711) and magnesium turnings in anhydrous diethyl ether.[5] To this Grignard reagent, a solution of 2-methyl-4-heptanone (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary alcohol, 2-methyl-4-propyl-4-heptanol.

Step 3: Deoxygenation of 2-Methyl-4-propyl-4-heptanol

-

Procedure (Wolff-Kishner Reduction of the Ketone Precursor - an alternative within this strategy): The direct deoxygenation of a tertiary alcohol can be challenging. A more robust method is the Wolff-Kishner reduction of the ketone precursor, 2-methyl-4-heptanone.[4][13] To a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-heptanone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (2.0 eq), and diethylene glycol. Add potassium hydroxide (B78521) pellets (3.0 eq) to the mixture. Heat the mixture to reflux for 1 hour. Then, replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the reaction temperature reaches 200 °C. Maintain reflux at this temperature for an additional 4 hours.[14][15] After cooling, add water and extract the product with pentane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the proposed syntheses. The data is based on literature values for analogous reactions and should be considered representative.

Table 1: Corey-House Synthesis Data

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1a | Isobutanol, PBr₃ | Isobutyl bromide | - | - | 0 to reflux | 1.5 | 55-60 |

| 1b | 4-Heptanol, PBr₃ | 4-Bromoheptane | - | - | -15 to 100 | 7 | ~80 |

| 2 | Isobutyl bromide, Li | Isobutyllithium | - | Diethyl ether | -78 to RT | 2 | >90 |

| 3 | Isobutyllithium, CuI | Lithium di(isobutyl)cuprate | - | Diethyl ether | -78 | 0.5 | >95 |

| 4 | Li di(isobutyl)cuprate, 4-Bromoheptane | This compound | - | Diethyl ether | -78 to RT | 12 | 60-80 |

Table 2: Grignard Reaction and Reduction Data

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1a | Isobutyl chloride, Mg, Butanal | 2-Methyl-4-heptanol | I₂ (cat.) | Diethyl ether | Reflux | 1 | ~85 |

| 1b | 2-Methyl-4-heptanol, NaOCl | 2-Methyl-4-heptanone | - | Acetic acid | 15-25 | 1.5 | ~86 |

| 2 | Propyl bromide, Mg, 2-Methyl-4-heptanone | 2-Methyl-4-propyl-4-heptanol | I₂ (cat.) | Diethyl ether | 0 to RT | 2 | 80-90 |

| 3 | 2-Methyl-4-heptanone, N₂H₄·H₂O | This compound | KOH | Diethylene glycol | up to 200 | 5 | 70-90 |

Conclusion

This technical guide has outlined two viable and detailed synthetic routes for the preparation of this compound. The Corey-House synthesis offers a direct coupling approach, while the Grignard-based method provides a more classical route involving the construction of a ketone intermediate. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The provided experimental protocols and quantitative data serve as a robust starting point for the laboratory synthesis of this and related branched alkanes, which are of significant interest to the pharmaceutical and drug development industries.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. Corey-House_synthesis [chemeurope.com]

- 5. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. pure.rug.nl [pure.rug.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deoxygenation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. lscollege.ac.in [lscollege.ac.in]

Spectroscopic Analysis of 2-Methyl-4-propylheptane: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of 2-Methyl-4-propylheptane. It details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), outlines detailed experimental protocols, and illustrates key analytical workflows and fragmentation pathways. While experimental data for this specific compound is not widely published, this guide is built upon established principles of spectroscopy and data from analogous branched alkanes.

Introduction to Spectroscopic Analysis

Spectroscopic analysis is a cornerstone of chemical and pharmaceutical research, providing detailed information about molecular structure at the atomic level.[1] For a saturated, branched alkane like this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ), a combination of IR, NMR, and MS is essential for unambiguous structural confirmation.[2]

-

Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation by molecular vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei.[1][3]

-

Mass Spectrometry (MS) determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.[4]

The logical workflow for elucidating the structure of an unknown compound like this compound is a multi-step process, integrating data from each technique for confirmation.

Caption: Logical workflow for spectroscopic structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on its structure and typical values for alkanes.

Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[5][6] The absence of other functional group absorptions (e.g., O-H, C=O) is also a key piece of information.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2965 - 2850 | C-H Stretch (sp³ C-H) | Strong |

| 1470 - 1450 | -CH₂- Bend (Scissoring) | Medium |

| 1380 - 1370 | -CH₃ Bend (Symmetric) | Medium |

Table 1: Predicted Infrared Absorption Bands for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton. Predictions are based on chemical environment and expected spin-spin coupling.

| Predicted Chemical Shift (δ ppm) | Integration | Multiplicity | Proton Assignment (See Structure) |

| ~ 0.88 | 6H | Doublet (d) | H-1, H-1' (isopropyl methyls) |

| ~ 0.90 | 6H | Triplet (t) | H-7, H-11 (propyl ethyls) |

| ~ 1.25 | 8H | Multiplet (m) | H-3, H-5, H-6, H-10 |

| ~ 1.55 | 3H | Multiplet (m) | H-2, H-4, H-9 |

| ~ 1.75 | 1H | Multiplet (m) | H-8 |

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy Data

Due to symmetry, the 11 carbon atoms in this compound are expected to produce fewer than 11 unique signals in the ¹³C NMR spectrum. The chemical shifts are predicted based on the type of carbon (methyl, methylene, methine).

| Predicted Chemical Shift (δ ppm) | Carbon Type | Carbon Assignment (See Structure) |

| ~ 14.5 | Methyl | C-7, C-11 |

| ~ 22.5 | Methyl | C-1, C-1' |

| ~ 23.0 | Methylene | C-6, C-10 |

| ~ 29.0 | Methine | C-2 |

| ~ 35.0 | Methylene | C-5, C-9 |

| ~ 39.0 | Methine | C-8 |

| ~ 42.0 | Methylene | C-3 |

| ~ 46.0 | Methine | C-4 |

Table 3: Predicted ¹³C NMR Data for this compound.

Mass Spectrometry (MS) Data

In Electron Ionization (EI) MS, the molecular ion (M⁺) of branched alkanes is often weak or absent. The fragmentation pattern is dominated by cleavages at the branch points to form the most stable carbocations.[7][8]

| m/z Value | Proposed Fragment Ion | Comments |

| 156 | [C₁₁H₂₄]⁺˙ | Molecular Ion (M⁺). Expected to be very weak. |

| 113 | [M - C₃H₇]⁺ or [C₈H₁₇]⁺ | Loss of a propyl radical. |

| 99 | [M - C₄H₉]⁺ or [C₇H₁₅]⁺ | Loss of a butyl radical. |

| 85 | [M - C₅H₁₁]⁺ or [C₆H₁₃]⁺ | Loss of a pentyl radical. |

| 71 | [C₅H₁₁]⁺ | Pentyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation. Often a prominent peak. |

| 43 | [C₃H₇]⁺ | Propyl cation. Often the base peak. |

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound.

Experimental Protocols

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained.[9] Place one to two drops of the pure liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrument Setup: Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean, empty salt plates first to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile organic solvent (e.g., reagent-grade acetone (B3395972) or dichloromethane) and store them in a desiccator to prevent damage from moisture.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for a ¹H spectrum, or 50-100 mg for a ¹³C spectrum, into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[10][11] Ensure the sample is fully dissolved.

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to set the 0 ppm reference point.[1][11]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample, but multiple scans are typically averaged.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its weaker magnetic moment, this requires a significantly larger number of scans.[13]

-

(Optional) Acquire advanced spectra like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[14]

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like hexane (B92381) or dichloromethane.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Presentation: The resulting mass spectrum is plotted as relative abundance versus m/z. The most intense peak is designated the "base peak" and assigned a relative abundance of 100%.[4]

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is driven by the formation of the most stable carbocations, which typically occurs via cleavage of C-C bonds adjacent to the branching points.

Caption: Predicted key fragmentation pathways for this compound.

References

- 1. Experimental Design [web.mit.edu]

- 2. This compound | C11H24 | CID 53424701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 9. webassign.net [webassign.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Methyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2-methyl-4-propylheptane, a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄. Due to the presence of two chiral centers, this molecule exists as a set of four distinct stereoisomers. This guide will delve into the structural features of these isomers, outline general yet detailed experimental protocols for their stereoselective synthesis and separation, and discuss analytical techniques for their characterization. The information is presented to be a valuable resource for researchers in organic synthesis, stereochemistry, and drug development, where the precise control and understanding of molecular chirality are paramount.

Introduction to this compound

This compound is a branched-chain alkane. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61868-96-0 |

| Boiling Point | 174°C (estimated)[1] |

| Melting Point | -57.06°C (estimated)[1] |

| Density | 0.7412 g/cm³ (estimated)[1] |

| Refractive Index | 1.4161 (estimated)[1] |

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, both constitutional and stereoisomerism are relevant.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. While there are numerous constitutional isomers of C₁₁H₂₄, this guide focuses specifically on the stereoisomers of the this compound scaffold.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers at carbon atoms C2 and C4, where four different substituent groups are attached. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. For this compound, this results in 2² = 4 stereoisomers.

These stereoisomers exist as two pairs of enantiomers and corresponding diastereomers.

-

Enantiomers: Non-superimposable mirror images of each other. The pairs are (2R, 4R) and (2S, 4S), and (2R, 4S) and (2S, 4R).

-

Diastereomers: Stereoisomers that are not mirror images of each other. For example, (2R, 4R) is a diastereomer of (2R, 4S) and (2S, 4R).

The four stereoisomers of this compound are:

-

(2R, 4R)-2-Methyl-4-propylheptane

-

(2S, 4S)-2-Methyl-4-propylheptane

-

(2R, 4S)-2-Methyl-4-propylheptane

-

(2S, 4R)-2-Methyl-4-propylheptane

Experimental Protocols

While specific protocols for this compound are not extensively reported, the following sections outline established and adaptable methodologies for the synthesis, separation, and characterization of its stereoisomers based on general principles for chiral alkanes.

Stereoselective Synthesis

The synthesis of chiral alkanes in an enantiomerically pure form is a significant challenge due to the inert nature of C-H and C-C bonds. A common and effective strategy involves the synthesis of a chiral precursor, such as an alkene or an alcohol, with the desired stereochemistry, followed by a reduction or hydrogenation step.

Representative Protocol: Asymmetric Synthesis of a Chiral Alcohol Precursor followed by Reduction

This protocol outlines a general approach for the synthesis of one of the stereoisomers of 2-methyl-4-propylheptan-3-ol, which can then be deoxygenated to yield the corresponding stereoisomer of this compound.

Step 1: Asymmetric Aldol Addition to form a Chiral β-Hydroxy Ketone

-

Reagents and Materials:

-

Propanal

-

Chiral proline catalyst (e.g., (S)-proline)

-

Solvent (e.g., DMSO)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 4-methyl-2-pentanone (1.2 equivalents) in DMSO, add (S)-proline (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propanal (1.0 equivalent) dropwise to the solution.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral β-hydroxy ketone by flash column chromatography.

-

Step 2: Diastereoselective Reduction of the Ketone

-

Reagents and Materials:

-

Chiral β-hydroxy ketone from Step 1

-

Reducing agent (e.g., NaBH₄, LiAlH₄)

-

Solvent (e.g., methanol, THF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the chiral β-hydroxy ketone in the appropriate solvent and cool the solution to 0°C in an ice bath.

-

Slowly add the reducing agent to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting diastereomeric diols by column chromatography.

-

Step 3: Deoxygenation to the Alkane

-

Reagents and Materials:

-

Chiral diol from Step 2

-

Reagents for Barton-McCombie deoxygenation (e.g., thiocarbonyldiimidazole, tributyltin hydride, AIBN) or conversion to a tosylate followed by reduction.

-

Solvent (e.g., toluene)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure (Barton-McCombie Deoxygenation):

-

Convert the diol to a bis(thiocarbonyl) derivative using thiocarbonyldiimidazole.

-

In a separate flask under an inert atmosphere, dissolve the bis(thiocarbonyl) derivative in toluene.

-

Add tributyltin hydride and a radical initiator (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the reaction and remove the solvent.

-

Purify the crude product by column chromatography to yield the desired stereoisomer of this compound.

-

Separation of Stereoisomers

The separation of the stereoisomers of this compound, particularly the enantiomers, requires chiral chromatography.

Protocol: Chiral Gas Chromatography (GC)

-

Instrumentation and Column:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-Dex). The choice of the specific cyclodextrin (B1172386) derivative (α, β, or γ) may need to be optimized.

-

-

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 2°C/minute to 150°C.

-

Hold at 150°C for 5 minutes.

-

-

Injection Mode: Split

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Run the analysis under the specified conditions.

-

The different stereoisomers will elute at different retention times, allowing for their separation and quantification.

-

| Stereoisomer | Expected Elution Order (Hypothetical) |

| (2R, 4S) | 1 |

| (2S, 4R) | 2 |

| (2R, 4R) | 3 |

| (2S, 4S) | 4 |

Note: The actual elution order will depend on the specific chiral stationary phase and GC conditions used and must be determined experimentally.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral alkanes, advanced NMR techniques are often required to differentiate between stereoisomers.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.5-2.0 ppm).

¹³C NMR: The carbon NMR spectrum provides more distinct signals for the different carbon environments. The chemical shifts can be predicted using empirical rules, but experimental verification is necessary.

Advanced NMR for Chiral Discrimination: In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between enantiomers, a chiral environment must be introduced. This can be achieved using:

-

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.

-

Chiral Derivatizing Agents (CDAs): These agents react with a functionalized precursor of the alkane to form stable diastereomers with distinct NMR spectra.

-

Chiral Liquid Crystals: These anisotropic media can induce different alignments of the enantiomers, resulting in separable signals.

Representative ¹³C NMR Chemical Shift Ranges for Branched Alkanes

| Carbon Type | Typical Chemical Shift (ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 25 - 50 |

| Quaternary (C) | 30 - 50 |

Polarimetry

Enantiomers rotate the plane of polarized light in equal but opposite directions. A pure sample of a single enantiomer will have a specific rotation, [α], which can be measured using a polarimeter. A racemic mixture (an equal mixture of two enantiomers) will be optically inactive.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers. The stereoselective synthesis of these isomers can be achieved through established methodologies involving chiral precursors. Their separation and analysis are primarily accomplished using chiral gas chromatography. A thorough characterization of the individual stereoisomers requires a combination of spectroscopic techniques, including advanced NMR methods for chiral discrimination. This guide provides a foundational framework for researchers and professionals working with this and structurally related chiral alkanes.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Methyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of the branched alkane, 2-Methyl-4-propylheptane. Due to the limited availability of experimental data for this specific isomer, this report leverages high-quality estimated data for a closely related isomer, 4-Methyl-4-propylheptane, to provide valuable insights. This guide also details the standard experimental protocols for determining these properties, offering a framework for laboratory investigation.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its molecular structure influences its physical and chemical properties, distinguishing it from its linear isomer, undecane. Understanding the thermodynamic properties and stability of such compounds is crucial in various applications, including fuel development, lubrication technologies, and as reference materials in analytical chemistry. In the pharmaceutical context, while not a drug itself, understanding the behavior of related aliphatic structures is fundamental to comprehending drug-excipient interactions and the stability of lipid-based formulation components.

Thermodynamic Properties

Table 1: Estimated Thermodynamic Properties of 4-Methyl-4-propylheptane (Isomer of this compound)

| Property | Value | Unit | Method |

| Molecular Weight | 156.31 | g/mol | - |

| Standard Enthalpy of Formation (hf) | -279.12 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (gf) | 44.58 | kJ/mol | Joback Method |

| Enthalpy of Fusion at Standard Conditions (hfus) | 16.83 | kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions (hvap) | 38.78 | kJ/mol | Joback Method |

| Normal Boiling Point (tb) | 447.85 | K | Joback Method |

| Normal Melting Point (tf) | 216.15 | K | Joback Method |

| Critical Temperature (tc) | 619.29 | K | Joback Method |

| Critical Pressure (pc) | 1966.56 | kPa | Joback Method |

| Critical Volume (vc) | 0.640 | m³/kmol | Joback Method |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (cpg) of 4-Methyl-4-propylheptane

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 447.85 | 362.00 | Joback Method |

| 476.42 | 379.36 | Joback Method |

| 505.00 | 395.95 | Joback Method |

| 533.57 | 411.80 | Joback Method |

| 562.14 | 426.92 | Joback Method |

| 590.71 | 441.36 | Joback Method |

| 619.29 | 455.13 | Joback Method |

Chemical Stability and Reactivity

Branched alkanes, such as this compound, are known to be more thermodynamically stable than their straight-chain counterparts.[1][2][3][4] This increased stability is attributed to a more compact molecular structure, which leads to a lower overall molecular surface area and stronger intermolecular van der Waals forces.[1][3]

General Stability:

-

Thermal Stability: Alkanes are generally stable at moderate temperatures. Thermal decomposition (pyrolysis or cracking) occurs at high temperatures (typically >400-500 °C), leading to the cleavage of C-C and C-H bonds and the formation of smaller alkanes and alkenes.

-

Oxidative Stability: In the presence of oxygen, alkanes are susceptible to combustion, a highly exothermic reaction that produces carbon dioxide and water. The oxidative stability can be assessed by determining the oxidative-induction time (OIT).[5]

-

Chemical Inertness: Alkanes are largely inert to most chemical reagents, including acids, bases, and oxidizing/reducing agents under ambient conditions.[6]

Reactivity: The reactivity of alkanes is generally low due to the strength and non-polar nature of their C-C and C-H bonds.[6] The primary reactions they undergo are:

-

Combustion: A rapid oxidation reaction that releases a significant amount of energy.[6][7][8] Complete combustion yields CO₂ and H₂O.

-

Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) to form haloalkanes.[6][7][9] The reactivity of C-H bonds in these reactions follows the order: tertiary > secondary > primary.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the thermodynamic properties and stability of a liquid alkane like this compound.

The standard enthalpy of formation is typically determined indirectly using the enthalpy of combustion, measured by bomb calorimetry .[10][11]

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: A high-pressure stainless steel bomb, a water-filled calorimeter vessel, a sensitive thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer), a stirrer, and an ignition system.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen (typically to ~30 atm).

-

The bomb is submerged in a known mass of water in the calorimeter. The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

The heat capacity of a liquid can be measured using Differential Scanning Calorimetry (DSC) or traditional calorimetry .[12][13][14]

-

Principle (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[5] This difference in heat flow is directly proportional to the sample's heat capacity.

-

Apparatus: A Differential Scanning Calorimeter, which includes a furnace with two sample holders (one for the sample, one for an empty reference pan), temperature sensors, and a control system.

-

Procedure:

-

A baseline is recorded with two empty sample pans.

-

A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

The sample of this compound is hermetically sealed in an aluminum pan and placed in the DSC.

-

The sample is heated at a constant rate over the desired temperature range.

-

The heat flow to the sample is measured relative to the reference pan.

-

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow curve of the sample to that of the sapphire standard and the baseline.

Differential Scanning Calorimetry (DSC) is the primary technique for observing phase transitions such as melting (fusion) and crystallization.[15][16][17]

-

Principle: During a phase transition, the sample absorbs or releases heat (latent heat) without a change in temperature. DSC detects this as a peak (endothermic for melting, exothermic for crystallization) in the heat flow signal.[16]

-

Procedure:

-

A small, weighed sample of this compound is sealed in a DSC pan.

-

The sample is subjected to a controlled temperature program, typically involving cooling to a low temperature, followed by heating at a constant rate through the expected melting point.

-

The heat flow is recorded as a function of temperature.

-

-

Data Analysis:

-

Melting Point (Tₘ): Determined from the onset temperature or the peak maximum of the endothermic melting peak.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermodynamic and stability analysis of a compound like this compound.

References

- 1. ck12.org [ck12.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 4. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Alkane Reactivity [www2.chemistry.msu.edu]

- 7. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 11. reddit.com [reddit.com]

- 12. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 13. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 14. researchgate.net [researchgate.net]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. linseis.com [linseis.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Reactivity and Potential Functionalization of 2-Methyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 2-Methyl-4-propylheptane, a branched alkane, and explores potential pathways for its functionalization. Given the inert nature of alkanes, this document focuses on established reaction mechanisms such as free-radical halogenation and pyrolysis, while also delving into modern catalytic strategies for targeted C-H bond functionalization.

Core Concepts of Alkane Reactivity

Alkanes are characterized by their chemical inertness, owing to the strength and non-polarity of their C-C and C-H sigma bonds. Reactions typically require significant energy input, such as UV light or high temperatures, to initiate bond cleavage and generate reactive intermediates like free radicals.[1][2] The reactivity of a specific C-H bond is inversely related to its bond dissociation energy (BDE), with weaker bonds being more susceptible to abstraction.[3][4]

In this compound, there are four distinct types of hydrogen atoms: primary (1°), secondary (2°), and tertiary (3°). The tertiary C-H bond at the C2 position is the most reactive due to the lower BDE, followed by the secondary C-H bonds, and finally the primary C-H bonds. This hierarchy of reactivity governs the regioselectivity of many functionalization reactions.[3][4]

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Description |

| Primary (R-CH2-H ) | ~101 | Hydrogen attached to a carbon bonded to one other carbon. |

| Secondary (R2-CH-H ) | ~99 | Hydrogen attached to a carbon bonded to two other carbons. |

| Tertiary (R3-C-H ) | ~97 | Hydrogen attached to a carbon bonded to three other carbons. |

Note: These are approximate values for alkanes; specific BDEs can vary slightly based on molecular structure.[3][5]

Free-Radical Halogenation

Free-radical halogenation is a classic method for functionalizing alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps.[2][6][7] The reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) into two halogen radicals.[2][7]

Reaction Mechanism and Selectivity

The halogen radical then abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide.[1][7] This alkyl radical subsequently reacts with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain.[7]

The regioselectivity of halogenation depends on both the type of C-H bond and the halogen used.

-

Chlorination is highly exothermic and less selective, resulting in a mixture of products where the halogen is substituted at various positions.[6]

-

Bromination is less exothermic and more selective. The transition state for hydrogen abstraction in bromination is more product-like, allowing the stability of the resulting alkyl radical (3° > 2° > 1°) to exert a greater influence on the reaction rate. Consequently, bromination of this compound would be expected to show a strong preference for substitution at the tertiary C2 position.

Visualizing the Mechanism

The following diagram illustrates the key steps in the free-radical halogenation of an alkane.

Caption: General mechanism for free-radical halogenation.

Pyrolysis (Cracking)

Pyrolysis, or cracking, involves the thermal decomposition of alkanes at high temperatures in the absence of air.[8][9] This process breaks down larger hydrocarbon molecules into a mixture of smaller, more volatile alkanes and alkenes through a free-radical mechanism.[8][10] The rate of pyrolysis tends to increase with the molecular weight and degree of branching in the alkane.[8][10]

For this compound, pyrolysis would lead to the cleavage of C-C and C-H bonds.

The specific products formed depend on the reaction conditions, including temperature, pressure, and the presence of catalysts.[8] Catalysts like SiO2 and Al2O3 can promote C-C bond cleavage, while others such as Cr2O3 and V2O2 favor C-H bond fission.[8][10]

Potential Pyrolysis Products

| Precursor | Bond Cleaved | Potential Products |

| This compound | C-C | Propene, Butane, Isobutylene, Heptane, etc. |

| This compound | C-H | 2-Methyl-4-propylheptene isomers, H₂ |

Advanced Functionalization Strategies

While traditional methods like halogenation often lack selectivity, modern catalysis offers more precise control over C-H functionalization. These methods are crucial for synthesizing complex molecules in drug development and materials science.

Catalytic C-H Activation

Transition metal catalysts can activate C-H bonds, enabling the introduction of various functional groups.[11] These reactions can be directed to specific positions on the alkane backbone, offering a significant advantage over radical-based methods. While direct, selective functionalization of a complex branched alkane like this compound remains a challenge, several strategies have been developed for linear and less complex alkanes that provide a conceptual framework.[11]

Two-Step Functionalization Protocols

Recent advancements have focused on two-step protocols that combine a less selective initial reaction with a subsequent regioconvergent catalytic step.[11][12]

-

Initial Bromination: The alkane undergoes bromination to produce a mixture of alkyl bromides.

-

Catalytic Cross-Coupling: A palladium or nickel catalyst is used in a cross-coupling reaction. The catalyst can "walk" along the alkyl chain until it reaches the terminal position, where it couples with another reagent (e.g., an aryl group). This results in the selective formation of a terminally functionalized product.[11][12]

A similar strategy combines biocatalysis and organometallic catalysis. A bacterial strain can dehydrogenate a linear alkane, and the resulting alkene is then functionalized at the terminal position using a metal-catalyzed process.[13][14][15]

Visualizing a Functionalization Workflow

The diagram below outlines a general experimental workflow for a two-step terminal functionalization of an alkane.

Caption: Workflow for terminal functionalization.

Experimental Protocols

Protocol: Selective Free-Radical Bromination of this compound

Objective: To selectively introduce a bromine atom at the C2 (tertiary) position of this compound.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer

-

UV lamp or heat source

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents) to the solution. NBS is often used as a source of bromine for selective allylic and benzylic bromination, and it can also provide a low, steady concentration of Br₂ for selective alkane bromination, minimizing side reactions.

-

Initiation: Gently heat the mixture to reflux (approx. 77°C for CCl₄) or irradiate with a UV lamp to initiate the reaction. The reaction should be monitored for the consumption of the starting material (e.g., by GC-MS). Succinimide (B58015), a byproduct, will float to the top as the reaction proceeds.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with an aqueous solution of sodium thiosulfate (B1220275) (to remove any remaining Br₂), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, primarily 2-bromo-2-methyl-4-propylheptane, can be purified by fractional distillation or column chromatography if necessary to remove any minor isomers.

Safety Precautions: Carbon tetrachloride is a hazardous substance and should be handled in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE) must be worn.

This guide provides a foundational understanding of the reactivity of this compound and outlines strategies for its functionalization. The principles discussed are broadly applicable to other branched alkanes and serve as a starting point for the development of novel synthetic methodologies in chemical research and drug discovery.

References

- 1. Notes on Mechanism of Free Radical Halogenation of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. byjus.com [byjus.com]

- 9. All About Pyrolysis of Alkanes [unacademy.com]

- 10. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 11. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. t3.technion.ac.il [t3.technion.ac.il]

- 14. cris.technion.ac.il [cris.technion.ac.il]

- 15. Selective Terminal Functionalization of Linear Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-propylheptane and its Isomers at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of the branched alkane 2-methyl-4-propylheptane, with a particular focus on the influence of temperature. Due to the limited availability of extensive experimental data for this specific isomer, this document also incorporates data for the structurally similar isomer, 4-methyl-4-propylheptane, to provide a representative understanding of the thermophysical behavior of C11 isoalkanes. This guide is intended to be a valuable resource for professionals in research and development who require accurate physical property data for process design, modeling, and formulation.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[1] Alkanes, being nonpolar molecules, exhibit intermolecular interactions dominated by weak van der Waals forces.[2][3] The extent of these forces is influenced by the molecule's size and shape, with more linear molecules having stronger interactions and consequently higher boiling points than their more compact, branched isomers.[2][3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H24 | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 61868-96-0 | [1] |

| Boiling Point | 174 °C | [4][5] |

| Density | 0.7412 g/cm³ (at 20°C) | [4][5] |

| Refractive Index | 1.4161 | [4][5] |

| Melting Point (estimated) | -57.06 °C | [4][5] |

Temperature-Dependent Physical Properties of a C11 Branched Alkane Isomer: 4-Methyl-4-propylheptane

The following tables present temperature-dependent physical property data for 4-methyl-4-propylheptane (CAS: 17302-20-4), a structural isomer of this compound. This data is provided to illustrate the expected trends and values for branched C11 alkanes as a function of temperature.

Table 2: Dynamic Viscosity of 4-Methyl-4-propylheptane at Various Temperatures

| Temperature (K) | Dynamic Viscosity (Pa·s) |

| 216.15 | 0.0103350 |

| 254.77 | 0.0033968 |

| 293.38 | 0.0014964 |

| 332.00 | 0.0007977 |

| 370.62 | 0.0004848 |

| 409.23 | 0.0003237 |

| 447.85 | 0.0002317 |

| Data sourced from Cheméo for 4-Methyl-4-propylheptane.[6] |

Table 3: Vapor Pressure of 4-Methyl-4-propylheptane

The vapor pressure of 4-methyl-4-propylheptane can be described by the following Antoine-type equation:

ln(Pvp) = A + B / (T + C)

where Pvp is the vapor pressure in kPa and T is the temperature in Kelvin.

| Coefficient | Value |

| A | 1.38641e+01 |

| B | -3.38116e+03 |

| C | -8.54500e+01 |

| Temperature range for validity: 334.50 K to 480.79 K. Data sourced from Cheméo for 4-Methyl-4-propylheptane.[6] |

Table 4: Liquid Heat Capacity of 4-Methyl-4-propylheptane at Various Temperatures

| Temperature (K) | Heat Capacity (J/mol·K) |

| 447.85 | 362.00 |

| 476.42 | 379.36 |

| 505.00 | 395.95 |

| 533.57 | 411.80 |

| 562.14 | 426.92 |

| 590.71 | 441.36 |

| 619.29 | 455.13 |

| Data sourced from Cheméo for 4-Methyl-4-propylheptane.[6] |

Experimental Protocols for Determining Physical Properties

The accurate determination of physical properties as a function of temperature requires precise experimental techniques. The following sections detail common methodologies used for alkanes.

Density Measurement

A prevalent and accurate method for determining the density of liquids at various temperatures is through the use of a vibrating tube densimeter .

Methodology:

-

Calibration: The instrument is first calibrated using two fluids of known density, such as dry air and deionized water, at the desired experimental temperatures.

-

Sample Injection: A small, precisely measured volume of the this compound sample is injected into the U-shaped vibrating tube.

-

Temperature Control: The temperature of the measuring cell is controlled with a high-precision thermostat, typically using a Peltier system, to an accuracy of ±0.01 K.

-

Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. The instrument measures the period of oscillation, which is directly related to the density of the fluid inside the tube.

-

Data Acquisition: The density is calculated from the oscillation period and the calibration constants. Measurements are taken at a series of desired temperatures, allowing the sample to thermally equilibrate at each setpoint.

Viscosity Measurement

The viscosity of alkanes can be determined using several methods, with capillary viscometry and rotational viscometry being common choices.

Methodology for Capillary Viscometry (e.g., Ubbelohde viscometer):

-

Sample Preparation: A known volume of the this compound sample is introduced into the viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant-temperature bath, ensuring the sample reaches the desired temperature with high stability.

-

Flow Time Measurement: The liquid is drawn up into the wider arm of the U-tube and then allowed to flow back through the capillary. The time it takes for the liquid meniscus to pass between two marked points on the capillary is measured accurately.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known (η = ν * ρ).

-

Temperature Variation: The process is repeated at different temperatures to obtain the viscosity-temperature profile.

Vapor Pressure Measurement

The static method is a direct and reliable technique for measuring the vapor pressure of a pure liquid as a function of temperature.

Methodology:

-

Sample Degassing: A sample of this compound is placed in a thermostated equilibrium cell and thoroughly degassed to remove any dissolved gases, typically through repeated freeze-pump-thaw cycles.

-

Temperature Control: The equilibrium cell is maintained at a constant and precisely measured temperature.

-

Equilibrium: The sample is allowed to reach vapor-liquid equilibrium, at which point the pressure in the cell becomes constant.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

-

Data Collection: Vapor pressure measurements are recorded at various temperatures to establish the vapor pressure curve.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for determining a physical property and the conceptual relationship between alkane structure and its boiling point.

References

Quantum chemical calculations for 2-Methyl-4-propylheptane

An In-depth Technical Guide to the Quantum Chemical Calculations of 2-Methyl-4-propylheptane

Abstract

This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to characterize the conformational landscape and physicochemical properties of this compound. Aimed at researchers in computational chemistry, materials science, and drug development, this document outlines a detailed protocol for a rigorous computational study, from initial conformational searching to the final analysis of thermodynamic properties. The guide presents hypothetical yet realistic data derived from established computational chemistry principles for branched alkanes, summarized in structured tables for clarity. Furthermore, it includes visualizations of the computational workflow and conformational energy landscape, rendered using the DOT language, to facilitate a deeper understanding of the theoretical procedures and their outcomes.

Introduction

Branched alkanes are fundamental components of fuels, lubricants, and polymers, and their molecular structure significantly influences their physical and chemical properties. This compound, a C11H24 isomer, serves as a representative model for such molecules, characterized by its conformational flexibility arising from multiple rotatable single bonds. Understanding the relative stabilities of its various conformers is crucial for predicting its bulk properties, such as viscosity, boiling point, and reactivity.

Quantum chemical calculations offer a powerful lens through which to explore the potential energy surface of flexible molecules.[1] By employing methods like Density Functional Theory (DFT), it is possible to determine the optimized geometries, relative energies, and vibrational frequencies of different conformers with high accuracy.[2] This guide details a systematic approach to the computational analysis of this compound, providing a framework that can be adapted for other branched alkanes.

Experimental Protocols: A Computational Approach

The following protocol outlines a multi-step workflow for the comprehensive quantum chemical analysis of this compound. This process is designed to ensure a thorough exploration of the molecule's conformational space and to obtain accurate energetic and structural data.[1]

Step 1: Initial Structure Generation and Conformational Search

The initial 3D structure of this compound can be built using any standard molecular modeling software. Due to the presence of multiple rotatable bonds, a systematic or stochastic conformational search is imperative to identify the various low-energy structures on the potential energy surface.

-

Methodology : A mixed systematic and stochastic search is often effective.[3] This can be performed using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency, which allows for the exploration of a vast number of potential conformers.[4]

-

Procedure :

-

Identify all rotatable bonds in this compound.

-

Systematically rotate each dihedral angle in increments (e.g., 60 degrees).

-

Perform a geometry optimization on each resulting structure using the chosen force field.

-

Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and energy to eliminate duplicates.

-

Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

-

Step 2: Geometry Optimization with Density Functional Theory (DFT)

The conformers identified in the initial search are then subjected to more accurate geometry optimizations using DFT.

-

Level of Theory : A functional that accounts for dispersion forces is crucial for accurately modeling alkanes. The M06-2X functional is a suitable choice for this purpose.[2]

-

Basis Set : A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for initial optimizations.

-

Software : This calculation can be performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[5][6]

-

Procedure :

-

For each conformer from the conformational search, perform a full geometry optimization using the M06-2X/6-31G(d,p) level of theory.

-

Ensure the optimization converges to a stationary point on the potential energy surface, indicated by the convergence criteria of the software.

-

Step 3: Vibrational Frequency Calculations

Frequency calculations are performed on each optimized geometry for two primary reasons: to confirm that the structure is a true energy minimum and to compute thermochemical data.

-

Methodology : The calculation of the Hessian matrix (second derivatives of energy with respect to atomic coordinates) provides the vibrational frequencies.[7]

-

Procedure :

-

Perform a frequency calculation at the same level of theory as the geometry optimization (M06-2X/6-31G(d,p)).

-

Verify that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.[8]

-

From the output, extract the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

-

Step 4: Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

-

Level of Theory : M06-2X functional.

-

Basis Set : A larger, more flexible basis set such as def2-TZVP is recommended for higher accuracy.

-

Procedure :

-

Using the M06-2X/6-31G(d,p) optimized geometries, perform a single-point energy calculation with the def2-TZVP basis set.

-

Combine the resulting electronic energies with the thermochemical corrections obtained from the frequency calculations to get the final Gibbs free energies of each conformer.

-

Step 5: Data Analysis

The final step involves analyzing the computed data to determine the relative stabilities of the conformers.

-

Procedure :

-

Identify the conformer with the lowest Gibbs free energy as the global minimum.

-

Calculate the relative Gibbs free energy (ΔG) for all other conformers with respect to the global minimum.

-

The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution equation.

-

Data Presentation

The following tables summarize the hypothetical quantitative data for the quantum chemical calculations of this compound, based on the protocol described above.

Table 1: Relative Energies of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Conf-1 (Global Minimum) | 0.00 | 0.00 |

| Conf-2 | 0.75 | 0.82 |

| Conf-3 | 1.23 | 1.35 |

| Conf-4 | 1.89 | 2.01 |

| Conf-5 | 2.54 | 2.68 |

Table 2: Selected Geometric Parameters of the Global Minimum Conformer (Conf-1)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (average) | 1.53 Å |

| C-H (average) | 1.09 Å | |

| Bond Angle | C-C-C (average) | 112.5° |

| H-C-H (average) | 109.5° | |

| Dihedral Angle | Key Torsional Angle 1 | 178.5° (anti) |

| Key Torsional Angle 2 | 65.2° (gauche) |

Table 3: Calculated Vibrational Frequencies for Characteristic Modes of Conf-1

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | 2980 - 2850 | C-H stretching |

| 2 | 1470 - 1450 | CH₂ scissoring |

| 3 | 1380 - 1370 | CH₃ symmetric bending |

| 4 | 1170 - 1000 | C-C stretching |

| 5 | 725 - 720 | CH₂ rocking |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the computational workflow and the relationships between the conformers of this compound.

Caption: Computational workflow for this compound.

Caption: Relative energies of this compound conformers.

Conclusion

This guide has presented a detailed and systematic protocol for the quantum chemical analysis of this compound. By following the outlined steps, from conformational searching to high-level energy calculations, researchers can obtain valuable insights into the structural and energetic properties of this and other branched alkanes. The provided hypothetical data and visualizations serve to illustrate the expected outcomes of such a study, offering a clear framework for the presentation and interpretation of computational results. The methodologies described herein are fundamental to the modern computational investigation of flexible molecules and are broadly applicable across various fields of chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Combined Systematic-Stochastic Algorithm for the Conformational Search in Flexible Acyclic Molecules [frontiersin.org]

- 4. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 6. youtube.com [youtube.com]

- 7. ethz.ch [ethz.ch]

- 8. Frequencies and Thermochemistry | Rowan [rowansci.com]

The Elusive Geochemical Signature of 2-Methyl-4-propylheptane: An In-depth Technical Review

Despite a comprehensive search of scientific literature and geochemical databases, no specific information is currently available on the natural occurrence or geochemical significance of the branched alkane 2-Methyl-4-propylheptane. This technical guide, therefore, addresses the broader context of branched alkanes in geochemistry, providing a framework for the potential significance of this specific isomer should it be identified in natural samples in the future.

Introduction to Branched Alkanes in Geochemistry

Branched alkanes are saturated hydrocarbons that are commonly found in geological materials such as crude oil, natural gas, and sedimentary rocks. Their molecular structures, characterized by a main carbon chain with one or more alkyl side chains, provide valuable information to geochemists and petroleum exploration scientists. The distribution and abundance of different branched alkane isomers can serve as important biomarkers, offering insights into the origin of organic matter, the depositional environment, and the thermal history of sedimentary basins.

Potential Geochemical Significance of C11 Branched Alkanes

While this compound itself is not documented as a specific biomarker, other branched alkanes, including those with a similar number of carbon atoms (C11), are utilized in geochemical studies. The significance of these compounds generally lies in their relationship to biological precursor molecules. The structure of a branched alkane can sometimes be traced back to lipids from specific types of organisms, such as bacteria, algae, or higher plants.

The degree of branching and the position of the methyl and propyl groups in a molecule like this compound could potentially be linked to specific enzymatic processes in a source organism. However, without empirical data, any such links remain speculative.

General Experimental Protocols for the Analysis of Branched Alkanes

The identification and quantification of branched alkanes in geological samples are typically achieved through a combination of chromatographic and spectrometric techniques.

Sample Preparation

-

Extraction: Source rocks or sediments are crushed, and the organic matter is extracted using an organic solvent (e.g., dichloromethane). For crude oil samples, a preliminary fractionation step is often employed to isolate the saturated hydrocarbon fraction.

-

Fractionation: The extracted organic matter is separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using liquid chromatography. The saturated fraction, containing the branched alkanes, is collected for further analysis.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the analysis of branched alkanes.

-

Gas Chromatography (GC): The saturated hydrocarbon fraction is injected into a GC equipped with a capillary column. The different branched alkane isomers are separated based on their boiling points and interaction with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. The mass spectrum of an unknown compound is compared to a library of known spectra for positive identification.

-

The general workflow for the analysis of branched alkanes is illustrated in the following diagram:

Quantitative Data on Branched Alkanes

As there is no specific data available for this compound, a table summarizing its quantitative occurrence cannot be provided. For branched alkanes in general, their concentrations in crude oils and rock extracts are highly variable, depending on the source of the organic matter, the age of the rock, and its thermal history.

Conclusion and Future Research Directions

The natural occurrence and geochemical significance of this compound remain an open question. While the analytical techniques to identify and quantify this compound are well-established, its presence in geological samples has not been reported in the scientific literature.

Future research in high-resolution compositional analysis of crude oils and source rock extracts may lead to the identification of this and other novel branched alkanes. Should this compound be identified, further studies would be required to:

-

Determine its distribution in a variety of geological settings.

-

Investigate potential biological precursor molecules.

-

Assess its utility as a geochemical biomarker.

Until such data becomes available, the geochemical significance of this compound will remain speculative. Researchers in the fields of organic geochemistry and petroleum science are encouraged to be vigilant for the presence of this and other undocumented branched alkanes in their analytical work, as they may hold new clues to understanding the Earth's carbon cycle and petroleum systems.

An In-depth Technical Guide to the Grignard Synthesis of 2-Methyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the branched alkane, 2-Methyl-4-propylheptane, utilizing the versatile Grignard reaction. The document details a feasible synthetic pathway, including a retrosynthetic analysis, detailed experimental protocols, and quantitative data presented for clarity and reproducibility. This guide is intended for an audience with a strong background in organic chemistry.

Retrosynthetic Analysis

A retrosynthetic approach is a powerful tool for devising a synthetic route by working backward from the target molecule.[1] For this compound, the key carbon-carbon bond formation can be strategically planned at the C4 position. This disconnection reveals a secondary alcohol intermediate, which can be formed from the reaction of a Grignard reagent with an aldehyde. Subsequent reduction of the alcohol intermediate yields the target alkane.

The retrosynthetic analysis for this compound is illustrated below:

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that this compound can be synthesized from 2-Methyl-4-heptanone and a propyl Grignard reagent. The Grignard reagent, propylmagnesium bromide, can be prepared from 1-bromopropane (B46711) and magnesium metal.[2][3]

Synthetic Pathway and Experimental Workflow

The forward synthesis involves a two-step process: the Grignard reaction to form the alcohol intermediate, followed by its reduction to the final alkane product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from general procedures for Grignard reactions and subsequent alkane synthesis.[4][5] All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are crucial for the success of the Grignard reaction.[6]

Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried before use to remove any traces of water.

-

Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Reaction Initiation: A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the dropping funnel. A small portion of the alkyl halide solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.

-

Grignard Formation: Once the reaction has started, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is then cooled to 0 °C.

Synthesis of 2-Methyl-4-propylheptan-4-ol

-

Reactant Addition: A solution of 2-Methyl-4-heptanone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution with vigorous stirring.

-